2,6-Di-tert-butyl-P-benzoquinone
Overview
Description
2,6-Di-tert-butyl-P-benzoquinone is an organic compound with the molecular formula C14H20O2. It is a derivative of benzoquinone, characterized by the presence of two tert-butyl groups at the 2 and 6 positions on the quinone ring. This compound is known for its stability and unique redox properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2,6-Di-tert-butyl-P-benzoquinone is the biofilm of Klebsiella quasipneumoniae SP203 . This compound interacts with the biofilm, affecting its formation and redox activity .
Mode of Action
This compound enhances the redox activity of the biofilm and promotes the extracellular electron transfer (EET) process . It stimulates the redox reaction and reduces the internal resistance of bioelectrochemical systems (BESs) . The compound can stimulate the redox activity and C4-HSL of K. quasipneumoniae SP203 .
Biochemical Pathways
The compound responds to levels of this compound to improve Fe-S clusters/NADH dehydrogenase assembly and the synthesis of NAD and ubiquinone . This leads to an enhanced EET process with accumulated polysaccharides and high-density protein .
Pharmacokinetics
Its impact on bioavailability can be inferred from its effects on the biofilm’s redox activity and the eet process .
Result of Action
The result of the action of this compound is an increase in the voltage output of BESs . It also strengthens the biofilm’s redox activity and EET, contributing to the provision of green energy in the field of low-power supply .
Action Environment
The action of this compound is influenced by the concentration of the compound . For instance, a concentration of 5-mM this compound has been found to increase the voltage output of BESs . A concentration of 10-mm enhances biofilm formation but inhibits the redox activity of the biofilm .
Biochemical Analysis
Biochemical Properties
2,6-Di-tert-butyl-P-benzoquinone has been found to play a significant role in biochemical reactions, particularly in biofilm formation and redox activity . It interacts with various enzymes and proteins, including NADH dehydrogenase and Fe-S clusters . These interactions are believed to stimulate the synthesis of NAD and ubiquinone .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to enhance the redox activity of biofilms formed by Klebsiella quasipneumoniae SP203 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it can stimulate the assembly of Fe-S clusters/NADH dehydrogenase and the synthesis of NAD and ubiquinone .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Di-tert-butyl-P-benzoquinone can be synthesized through the oxidation of 2,6-di-tert-butylphenol. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out under controlled conditions to ensure the selective formation of the quinone compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-P-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced to 2,6-di-tert-butylhydroquinone.
Substitution: It can participate in substitution reactions, particularly at the quinone ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: 2,6-Di-tert-butylhydroquinone.
Substitution: Various substituted quinones depending on the reagents used.
Scientific Research Applications
2,6-Di-tert-butyl-P-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a redox mediator in various electrochemical studies and as a reagent in organic synthesis.
Medicine: Research is ongoing into its potential use as an antioxidant and its role in metabolic pathways.
Industry: It is used as an antioxidant in polymers and as a stabilizer in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Di-tert-butyl-P-benzoquinone
- 2,6-Di-tert-butylhydroquinone
- 2,6-Bis(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione
Uniqueness
2,6-Di-tert-butyl-P-benzoquinone is unique due to its specific substitution pattern, which imparts distinct redox properties and stability. This makes it particularly useful in applications requiring robust and efficient electron transfer.
Properties
IUPAC Name |
2,6-ditert-butylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSIADLBQFVMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021493 | |
Record name | 2,6-Bis-(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7021493 | |
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Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Orange crystalline powder; [MSDSonline], Solid | |
Record name | 2,6-Di-t-butyl-p-benzoquinone | |
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Record name | 2,6-Di-tert-butylbenzoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013817 | |
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Vapor Pressure |
0.000411 [mmHg] | |
Record name | 2,6-Di-t-butyl-p-benzoquinone | |
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Color/Form |
Yellow crystals | |
CAS No. |
719-22-2 | |
Record name | 2,6-Di-tert-butyl-1,4-benzoquinone | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=719-22-2 | |
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Record name | 2,6-Di-t-butyl-p-benzoquinone | |
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Record name | 2,6-Di-tert-butyl-P-benzoquinone | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)- | |
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Record name | 2,6-Bis-(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione | |
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Record name | 2,6-di-tert-butyl-p-benzoquinone | |
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Record name | 2,6-BIS(1,1-DIMETHYLETHYL)-2,5-CYCLOHEXADIENE-1,4-DIONE | |
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Record name | 2,6-DI-T-BUTYL-P-BENZOQUINONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2775 | |
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Record name | 2,6-Di-tert-butylbenzoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013817 | |
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Melting Point |
65-67 °C | |
Record name | 2,6-DI-T-BUTYL-P-BENZOQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2775 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,6-Di-tert-butylbenzoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013817 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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